1,2-Diethylidenecyclohexane
Description
1,2-Diethylidenecyclohexane is a cyclohexane derivative featuring two ethylidene (CH₂=CH–) groups at the 1- and 2-positions of the ring. This structure introduces conjugated double bonds, imparting unique reactivity and physical properties. Key characteristics likely include:
- Molecular Formula: C₁₀H₁₆ (inferred from substituents).
- Molecular Weight: ~136.24 g/mol.
Properties
CAS No. |
92013-62-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2-di(ethylidene)cyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,5-8H2,1-2H3 |
InChI Key |
ISMMDQDLPHTDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCCC1=CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Diethylidenecyclohexane typically involves the reaction of cyclohexanone with ethylidene compounds under specific conditions. One common method includes the use of strong bases to facilitate the formation of the ethylidene groups on the cyclohexane ring. Industrial production methods may involve catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
1,2-Diethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethylidene groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can occur at the ethylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Diethylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Diethylidenecyclohexane involves its interaction with specific molecular targets. The ethylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between 1,2-diethylidenecyclohexane and structurally related compounds:
Key Observations :
- 1,2-Diaminocyclohexane: Unlike the alkene-rich diethylidene derivative, this compound’s amine groups enable coordination to metals, as seen in manganese-based epoxidation catalysts .
- o-Xylene : While aromatic, its 1,2-dimethyl substitution mirrors the spatial arrangement of substituents in diethylidenecyclohexane, though electronic effects differ significantly due to the benzene ring .
Chelation Potential
- This compound: The conjugated alkenes may act as π-donors in coordination chemistry, similar to 1,2-diimine ligands (e.g., DMG in nickel complexes) . However, its non-nitrogenous structure limits direct comparison with amine-based chelators like 1,2-diaminocyclohexane.
- 1,2-Diaminocyclohexane: Widely used to synthesize chiral catalysts, such as Jacobsen’s manganese catalyst for asymmetric epoxidation, highlighting the importance of 1,2-substitution in enantioselectivity .
Thermal and Chemical Stability
- Diethylidene vs. Epoxide : The epoxide’s strained three-membered ring makes it more reactive than diethylidenecyclohexane, which likely exhibits greater thermal stability due to conjugation between double bonds.
- Diethylidene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
